molecular formula C4H7ClO2 B146303 4-Chlorobutyric acid CAS No. 627-00-9

4-Chlorobutyric acid

Cat. No. B146303
CAS RN: 627-00-9
M. Wt: 122.55 g/mol
InChI Key: IPLKGJHGWCVSOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chlorinated compounds is described in several papers. For instance, the synthesis of 4-chlorobutyl methyl ether is achieved through a reaction involving tetrahydrofuran, methanol, and thionyl chloride under specific conditions . Similarly, the conversion of carboxylic acids to 4-chlorobutyl esters is reported to proceed without isolating the intermediate acid chlorides, suggesting a method that could potentially be adapted for the synthesis of 4-chlorobutyric acid .

Molecular Structure Analysis

The molecular structure of a compound similar to 4-chlorobutyric acid, namely 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, was characterized using techniques such as FT-IR, NMR, and X-ray structural analysis . These techniques confirmed the formation of the compound and provided details about its intramolecular and intermolecular hydrogen bonding, which could be relevant when considering the molecular structure of 4-chlorobutyric acid.

Chemical Reactions Analysis

The reactivity of chlorinated butyric acids can be inferred from studies on similar compounds. For example, the behavior of 4-{p-[(2-chloroethyl)-(2-hydroxyethyl)amino]phenyl}butyric acid in the NBP assay procedure indicates that it alkylates NBP in a manner similar to chlorambucil . This suggests that 4-chlorobutyric acid may also participate in alkylation reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-chlorobutyric acid are not directly reported, the properties of related compounds can provide some context. The study of the pyrolysis of 4-chlorobut-1-ene reveals information about the thermal stability and decomposition of chlorinated butyric compounds, which could be relevant to understanding the behavior of 4-chlorobutyric acid under similar conditions .

Case Studies and Toxicity

The formation and toxicity of disinfection by-products (DBPs) from the reaction of 2,4-diaminobutyric acid (DAB) with chlorine or chloramine during water treatment processes are discussed, which may have implications for the environmental impact and safety of 4-chlorobutyric acid . The study provides insights into the formation pathways and toxicity of these DBPs, which could be relevant for assessing the risks associated with 4-chlorobutyric acid.

Scientific Research Applications

Pyrolysis and Chemical Kinetics

4-Chlorobutyric acid has been studied for its behavior in pyrolysis processes. Research indicates that it pyrolyzes to γ-butyrolactone and HCl, following a homogeneous, unimolecular reaction and a first-order rate law. This process is important for understanding the chemical kinetics and reaction mechanisms in high-temperature conditions (Chuchani & Rotinov, 1987).

Synthesis of Heterocyclic Compounds

4-Chlorobutyric acid plays a role in the synthesis of novel heterocyclic compounds with potential antibacterial activities. It's used as a starting material in the preparation of various derivatives, contributing to the development of new pharmaceuticals and chemicals (El-Hashash et al., 2015).

Biodegradable Polymer Production

In biotechnology, 4-Chlorobutyric acid is utilized to produce biodegradable copolyesters. Alcaligenes eutrophus, for instance, can use this compound to generate copolyesters of 3-hydroxybutyrate and 4-hydroxybutyrate, which are important for developing environmentally-friendly plastics (Kunioka, Kawaguchi, & Doi, 1989).

Metabolite Analysis in Pharmacology

In pharmacological studies, 4-Chlorobutyric acid is used as an internal standard for analyzing metabolites of certain sedatives like Chloral hydrate in human plasma. This application is crucial for understanding drug metabolism and its effects on the body (Yan et al., 1999).

Safety And Hazards

4-Chlorobutyric acid is harmful if swallowed and causes severe skin burns and eye damage . It may be corrosive to metals . It is recommended to avoid contact with skin, eyes, and clothing, and to not breathe vapors or spray mist . It should be used only in well-ventilated areas and kept away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

4-chlorobutanoic acid
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InChI

InChI=1S/C4H7ClO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLKGJHGWCVSOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2
Source PubChem
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DSSTOX Substance ID

DTXSID8060828
Record name 4-Chlorobutyric acid
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Molecular Weight

122.55 g/mol
Source PubChem
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Product Name

4-Chlorobutyric acid

CAS RN

627-00-9
Record name 4-Chlorobutanoic acid
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Record name Butanoic acid, 4-chloro-
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Record name 4-Chlorobutanoic acid
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Record name Butanoic acid, 4-chloro-
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Record name 4-Chlorobutyric acid
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Record name 4-chlorobutyric acid
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Synthesis routes and methods

Procedure details

Crude 4-chlorobutyric acid (CBA) was produced, in a known manner, by introducing gaseous hydrogen chloride into γ-butyrolactone (BL), at 100° C., until hydrogen chloride was no longer taken up. Subsequently, nitrogen was passed through the reaction mixture, in order to expel excess hydrogen chloride. The acid number was then 393. 1,818 g crude CBA was obtained from 1,373 g (15.8 mol) of BL.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
310
Citations
G Chuchani, A Rotinov - International journal of chemical …, 1987 - Wiley Online Library
… , the primary product 4-chlorobutyric acid is responsible for the … 4-Chlorobutyric acid, an intermediate product of the above … However, the intermediate 4-chlorobutyric acid was found to …
Number of citations: 5 onlinelibrary.wiley.com
M Martínez‐Palau, L Franco, X Ramis… - … Chemistry and Physics, 2006 - Wiley Online Library
… These compounds were obtained by neutralization of an aqueous solution of 4-chlorobutyric acid carboxymethyl ester with aqueous sodium hydroxide (1 M), potassium hydroxide (1 M) …
Number of citations: 11 onlinelibrary.wiley.com
AT Macias, RJ Hernandez, AK Mehta… - Bioorganic & medicinal …, 2004 - Elsevier
… Interestingly, 4-chlorobutyric acid (5) did not displace [ 3 H]NCS-382. The two brominated analogues [3-bromopropanic acid (6) and 4-bromobutyric acid (7)] had lower affinity at [ 3 H]…
Number of citations: 13 www.sciencedirect.com
M Kunioka, Y Kawaguchi, Y Doi - Applied microbiology and biotechnology, 1989 - Springer
… of 4-chlorobutyric acid to butyric acid in the culture solution, while the copolyester content in dried cells decreased from 50 to 29 wt% with the proportion of 4-chlorobutyric acid. …
Number of citations: 254 link.springer.com
JA Horton, MA Laura, SM Kalbag… - The Journal of Organic …, 1969 - ACS Publications
… by acid, unaffected bylight, and does not involve the intermediacy of 4-chlorobutyric acid. … by subjecting the proposed intermediate 4-chlorobutyric acid to the conditions of the …
Number of citations: 26 pubs.acs.org
Y Doi, M Kunioka, Y Nakamura, K Soga - Macromolecules, 1988 - ACS Publications
… (4HB)with a range of compositions varying from 0 to 49 mol % 4HB were produced by Alcaligenes eutrophus in a nitrogen-free culture solution of 4-hydroxybutyric or 4-chlorobutyric acid…
Number of citations: 291 pubs.acs.org
OP Goel, RE Seamans - Synthesis, 1973 - thieme-connect.com
Thieme E-Journals - Synthesis / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search Author …
Number of citations: 15 www.thieme-connect.com
LI Zakharkin, VA Ol'shevskaya, EV Anikina - … of the Academy of Sciences of …, 1987 - Springer
… (II), and m-carborane (III) with 4-chlorobutyric acid (IV) and 5-chlorovaleric acid (V) in the … The alkylation of l-isopropyl-o-carborane by 4-chlorobutyric acid under the action ofAiCl 3 …
Number of citations: 1 link.springer.com
H Curragh, O Flynn, MJ Larkin, TM Stafford… - …, 1994 - microbiologyresearch.org
… , leading to the formation of 4-chlorobutyric acid which subsequently lactonized chemically to y-… This is degraded by /?-oxidation to 4chlorobutyric acid which is chemically lactonized to y-…
Number of citations: 107 www.microbiologyresearch.org
M Wu, L Wang, S Wang, J Wei, W Wang, X Chen… - Colloids and Surfaces A …, 2021 - Elsevier
… Large cracks were also appeared in the film obtained from 4-chlorobutyric acid (sample C4), and the roughness of the film was 23.7 nm. The large cracks in those films suggested the …
Number of citations: 3 www.sciencedirect.com

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